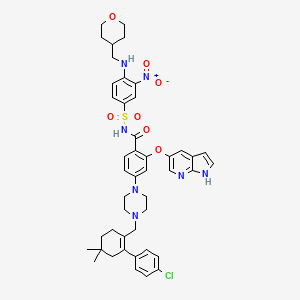

Venetoclax

Description

Properties

IUPAC Name |

4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H50ClN7O7S/c1-45(2)15-11-33(39(26-45)31-3-5-34(46)6-4-31)29-51-17-19-52(20-18-51)35-7-9-38(42(24-35)60-36-23-32-12-16-47-43(32)49-28-36)44(54)50-61(57,58)37-8-10-40(41(25-37)53(55)56)48-27-30-13-21-59-22-14-30/h3-10,12,16,23-25,28,30,48H,11,13-15,17-22,26-27,29H2,1-2H3,(H,47,49)(H,50,54) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQBVNQSMGBZMKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCC6CCOCC6)[N+](=O)[O-])OC7=CN=C8C(=C7)C=CN8)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H50ClN7O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30154863 | |

| Record name | ABT-199 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30154863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

868.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257044-40-8 | |

| Record name | ABT 199 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257044-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Venetoclax [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1257044408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Venetoclax | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11581 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ABT-199 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30154863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (amorphous) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VENETOCLAX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N54AIC43PW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Venetoclax: A Technical Guide to BCL-2 Inhibition in Hematological Malignancies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venetoclax (VTC), a potent and selective small-molecule inhibitor of the B-cell lymphoma 2 (BCL-2) protein, has revolutionized the treatment landscape for various hematological malignancies.[1][2] Its targeted mechanism of action, which restores the cell's natural apoptotic process, offers a significant advantage over traditional cytotoxic chemotherapies.[3][4] This in-depth technical guide elucidates the core mechanism of this compound, detailing the molecular interactions, signaling pathways, and key experimental methodologies used to characterize its activity. We further present quantitative data on its efficacy and discuss mechanisms of resistance.

The Intrinsic Apoptosis Pathway and the Role of BCL-2

The intrinsic, or mitochondrial, pathway of apoptosis is a critical cellular process for eliminating damaged or unwanted cells. This pathway is tightly regulated by the BCL-2 family of proteins, which can be broadly categorized into three groups:

-

Anti-apoptotic proteins: BCL-2, BCL-XL, BCL-W, MCL-1, and A1/BFL-1. These proteins prevent apoptosis by sequestering pro-apoptotic proteins.

-

Pro-apoptotic effector proteins: BAX and BAK. When activated, these proteins oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).

-

Pro-apoptotic BH3-only proteins: BIM, BID, PUMA, NOXA, BAD, etc. These proteins act as sensors of cellular stress and initiators of apoptosis. They can either directly activate BAX and BAK or inhibit the anti-apoptotic BCL-2 proteins.

In many hematological malignancies, the overexpression of anti-apoptotic proteins, particularly BCL-2, is a common survival mechanism.[4][5] BCL-2 binds with high affinity to the BH3 domain of pro-apoptotic proteins like BIM, preventing them from activating BAX and BAK.[4] This sequestration of pro-apoptotic factors effectively blocks the apoptotic cascade, allowing cancer cells to survive and proliferate.

This compound: A BH3 Mimetic Restoring Apoptosis

This compound is a "BH3 mimetic," a class of drugs designed to mimic the action of BH3-only proteins.[1] It selectively binds with high affinity to the BH3-binding groove of the BCL-2 protein.[4] This binding competitively displaces pro-apoptotic proteins, such as BIM, that are sequestered by BCL-2.[4]

Once liberated, these pro-apoptotic proteins are free to activate the effector proteins BAX and BAK.[4] The subsequent activation and oligomerization of BAX and BAK lead to MOMP, resulting in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm. This initiates a caspase cascade, culminating in the execution of apoptosis and programmed cell death.[6]

A key feature of this compound is its high selectivity for BCL-2 over other anti-apoptotic proteins like BCL-XL and MCL-1. This selectivity is crucial for its therapeutic window, as inhibition of BCL-XL is associated with on-target toxicities such as thrombocytopenia.

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound inhibits BCL-2, leading to apoptosis.

Caption: Workflow for evaluating this compound's mechanism.

Quantitative Data

Binding Affinity of this compound to BCL-2 Family Proteins

| Protein | Binding Affinity (Ki, nM) | Reference |

| BCL-2 | 0.018 | [3] |

| BCL-2 (G101V mutant) | 3.2 | [3] |

| BCL-2 (F104L mutant) | 0.46 | [3] |

| BCL-2 (F104C mutant) | 25 | [3] |

In Vitro Efficacy of this compound in Hematological Malignancy Cell Lines

| Cell Line | Disease Type | IC50 (nM) | Reference |

| OCI-Ly1 | Lymphoma | 60 | [7] |

| ML-2 | AML | 100 | [7] |

| MOLM-13 | AML | 200 | [7] |

| OCI-AML3 | AML | 600 | [7] |

| SKM-1 | AML | 1000 | [7] |

| HL-60 | AML | 1600 | [7] |

| PL-21 | AML | >10,000 | [7] |

| MOLM-16 | AML | >10,000 | [7] |

Clinical Efficacy of this compound in Hematological Malignancies

| Malignancy | Trial (if specified) | Treatment | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |

| Relapsed/Refractory CLL | MURANO | This compound + Rituximab | 93.3% | Not Reached | [8] |

| Relapsed/Refractory CLL | MURANO | Bendamustine + Rituximab | 67.7% | 17.0 months | [8] |

| Relapsed/Refractory Mantle Cell Lymphoma (MCL) | - | This compound +/- other agents | 40% | 3.7 months | [9] |

| Relapsed/Refractory Non-Hodgkin Lymphomas (NHL) | - | This compound | 26% | 2.0 months | [2] |

Mechanisms of Resistance

Despite the significant efficacy of this compound, both intrinsic and acquired resistance can occur. Understanding these mechanisms is crucial for developing strategies to overcome them.

-

Mutations in BCL-2: Specific mutations in the BH3-binding groove of BCL-2, such as G101V, can reduce the binding affinity of this compound, thereby diminishing its inhibitory effect.[3][4]

-

Upregulation of other anti-apoptotic proteins: Increased expression of other anti-apoptotic proteins, particularly MCL-1 and BCL-XL, can compensate for the inhibition of BCL-2 and maintain cell survival.[10]

-

Alterations in cellular metabolism: Changes in metabolic pathways, such as increased oxidative phosphorylation, have been implicated in this compound resistance.

Caption: Key mechanisms of resistance to this compound.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Assess BCL-2 Protein Interactions

Objective: To determine if this compound treatment disrupts the interaction between BCL-2 and pro-apoptotic proteins (e.g., BIM).

Methodology:

-

Cell Lysis:

-

Treat hematological malignancy cells with this compound or a vehicle control for the desired time.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer containing protease and phosphatase inhibitors) to preserve protein-protein interactions.[11]

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose/sepharose beads to reduce non-specific binding.[11]

-

Incubate the pre-cleared lysate with an antibody specific for BCL-2 overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by adding SDS-PAGE loading buffer and boiling.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies against BCL-2 and the interacting protein of interest (e.g., BIM).

-

Use appropriate secondary antibodies and a detection reagent to visualize the protein bands. A decrease in the amount of BIM co-immunoprecipitated with BCL-2 in this compound-treated samples compared to the control indicates disruption of the interaction.

-

BH3 Profiling to Measure Apoptotic Priming

Objective: To functionally assess the dependence of mitochondria on BCL-2 for survival and the ability of this compound to induce mitochondrial outer membrane permeabilization (MOMP).

Methodology:

-

Cell Preparation:

-

Harvest hematological malignancy cells.

-

Resuspend cells in a mitochondrial assay buffer (e.g., MEB: 150 mM Mannitol, 10 mM HEPES-KOH pH 7.5, 50 mM KCl, 20 µM EGTA, 20 µM EDTA, 0.1% BSA, 5 mM Succinate).[1]

-

-

Cell Permeabilization:

-

Permeabilize the plasma membrane using a mild detergent like digitonin, leaving the mitochondrial membranes intact. This allows for the direct delivery of BH3 peptides to the mitochondria.

-

-

Treatment with BH3 Peptides/Venetoclax:

-

Expose the permeabilized cells to a panel of synthetic BH3 peptides (e.g., BIM, BAD, NOXA) or this compound at various concentrations. These peptides will competitively bind to anti-apoptotic proteins.

-

-

Measurement of MOMP:

-

MOMP can be assessed by several methods:

-

Cytochrome c release: Stain cells with a fluorescently labeled antibody against cytochrome c and analyze by flow cytometry. A decrease in mitochondrial cytochrome c indicates its release into the cytoplasm.

-

Mitochondrial membrane potential: Use a fluorescent dye such as JC-1, which aggregates in healthy mitochondria (red fluorescence) and exists as monomers in the cytoplasm upon membrane depolarization (green fluorescence). A shift from red to green fluorescence indicates MOMP.

-

-

-

Data Analysis:

-

Quantify the percentage of cells that have undergone MOMP in response to each treatment. Increased MOMP in the presence of this compound or BCL-2-specific BH3 peptides indicates a reliance on BCL-2 for survival and sensitivity to its inhibition.

-

Conclusion

This compound represents a paradigm shift in the treatment of hematological malignancies by specifically targeting a key survival mechanism of cancer cells. Its ability to selectively inhibit BCL-2 and restore the intrinsic apoptotic pathway provides a powerful therapeutic strategy. A thorough understanding of its mechanism of action, coupled with robust experimental validation and an awareness of potential resistance mechanisms, is essential for optimizing its clinical use and developing next-generation therapies to overcome resistance. The methodologies and data presented in this guide provide a comprehensive resource for researchers and clinicians working to advance the field of targeted cancer therapy.

References

- 1. content.sph.harvard.edu [content.sph.harvard.edu]

- 2. ashpublications.org [ashpublications.org]

- 3. Structures of BCL-2 in complex with this compound reveal the molecular basis of resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of action of the BCL-2 inhibitor this compound in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Rationale for Combining the BCL2 Inhibitor this compound with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. targetedonc.com [targetedonc.com]

- 9. ashpublications.org [ashpublications.org]

- 10. Conducting Dynamic BH3 Profiling Adapted From Letai Lab [protocols.io]

- 11. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

An In-depth Technical Guide to Venetoclax: A BCL-2 Inhibitor Revolutionizing Apoptosis-Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

The evasion of apoptosis, or programmed cell death, is a cardinal hallmark of cancer. A key mediator of this resistance is the B-cell lymphoma 2 (BCL-2) protein, an anti-apoptotic gatekeeper that sequesters pro-apoptotic proteins, thereby preventing cancer cells from undergoing self-destruction. Venetoclax (ABT-199), a potent and selective small-molecule inhibitor of BCL-2, has emerged as a paradigm-shifting therapeutic agent. By acting as a BCL-2 Homology 3 (BH3) mimetic, this compound restores the natural process of apoptosis in malignant cells dependent on BCL-2 for survival. This technical guide provides a comprehensive overview of this compound's mechanism of action, its intricate interplay with the apoptosis pathway, quantitative efficacy data, detailed experimental protocols for its characterization, and visual representations of the underlying biological and experimental processes.

The BCL-2 Family and the Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a critical cellular process for eliminating damaged or unwanted cells. This pathway is tightly regulated by the BCL-2 family of proteins, which can be broadly categorized into three functional groups:

-

Anti-apoptotic Proteins: This group, including BCL-2, BCL-X L, and MCL-1, acts to prevent apoptosis. They achieve this by binding to and sequestering the pro-apoptotic "effector" proteins.[1][2] In many hematologic malignancies, such as Chronic Lymphocytic Leukemia (CLL) and Acute Myeloid Leukemia (AML), these proteins are overexpressed, contributing to tumor cell survival and resistance to conventional chemotherapy.[3][4]

-

Pro-apoptotic Effector Proteins: BAX and BAK are the central executioners of the intrinsic pathway.[4][5] Upon activation, they oligomerize in the outer mitochondrial membrane, forming pores that lead to Mitochondrial Outer Membrane Permeabilization (MOMP).[4] This event is considered the "point of no return" in apoptosis, as it allows the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[6]

-

BH3-only Proteins: This pro-apoptotic subgroup, which includes BIM, BID, PUMA, and BAD, functions as cellular stress sensors.[1][7] When activated by cellular damage or developmental cues, they either directly activate BAX and BAK or inhibit the anti-apoptotic BCL-2 proteins, thereby liberating the effectors to initiate MOMP.[7][8]

This compound: Mechanism of Action as a BH3 Mimetic

This compound is a first-in-class, orally bioavailable BH3 mimetic drug.[3][9] Its mechanism of action is highly specific:

-

High-Affinity Binding to BCL-2: this compound is designed to fit with high precision into the BH3-binding groove of the BCL-2 protein, a site normally occupied by pro-apoptotic BH3-only proteins like BIM.[8][10]

-

Displacement of Pro-Apoptotic Proteins: By occupying this groove, this compound displaces BIM and other sequestered pro-apoptotic proteins.[4][10]

-

Activation of BAX/BAK: The liberated BIM is now free to directly activate the effector proteins BAX and BAK.[5][11]

-

Induction of Apoptosis: Activated BAX and BAK oligomerize, leading to MOMP, cytochrome c release, subsequent caspase activation (initiator caspase-9 and executioner caspase-3/7), and ultimately, apoptotic cell death.[4][6]

This targeted mechanism allows this compound to selectively kill cancer cells that are "primed for death," meaning they are highly dependent on BCL-2 to keep the pro-apoptotic machinery in check.[8][12]

Quantitative Data

The efficacy of this compound is underpinned by its high selectivity and potency, which has been quantified in both preclinical and clinical settings.

Table 1: this compound Binding Affinity and Selectivity

| Target Protein | Binding Affinity (Kd) | Selectivity vs. BCL-2 |

| BCL-2 | ~1.1 nM | - |

| BCL-XL | >350 nM | ~325-fold |

| MCL-1 | >1 µM | >1000-fold |

| BCL-2 (G101V Mutant) | ~29 nM | ~26-fold decrease |

Data compiled from preclinical studies. The G101V mutation is a known mechanism of acquired resistance.[13]

Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (48-72h) | Sensitivity |

| MOLM-13 | AML | <0.1 µM - 0.2 µM | Sensitive |

| MV-4-11 | AML | <0.1 µM | Sensitive |

| OCI-AML3 | AML | 0.6 µM - >10 µM | Intermediate to Resistant |

| Kasumi-1 | AML | 5.4 - 6.8 µM | Intermediate |

| Riva | DLBCL | ~10 nM | Sensitive |

| OCI-Ly1 | Lymphoma | 60 nM | Sensitive |

IC50 values represent the concentration of this compound required to inhibit cell growth by 50% and can vary based on assay conditions.[6][14][15]

Table 3: Clinical Efficacy of this compound-Based Regimens

| Indication | Regimen | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR/CRi) |

| AML | This compound + Azacitidine | Newly Diagnosed | 67% | 37% (CR) |

| AML | This compound + Decitabine | Newly Diagnosed | 71% | 54% (CR) |

| AML | This compound + Low-Dose Cytarabine | Newly Diagnosed | 62% | 62% (CR/CRi) |

| CLL/SLL | This compound + Obinutuzumab | Untreated | 85% | - |

| CLL | This compound Monotherapy | R/R with 17p del | 79% | 20% (CR/CRi) |

R/R: Relapsed/Refractory. CRi: Complete Remission with incomplete hematologic recovery. Data from various Phase 1/2/3 clinical trials.[5][16][17]

Experimental Protocols

Assessing the activity of this compound requires robust in vitro and ex vivo assays. The following are detailed methodologies for key experiments.

Cell Viability Assay (MTT-Based)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability following treatment with this compound.

Materials:

-

Thiazolyl Blue Tetrazolium Bromide (MTT) solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

-

96-well cell culture plates

-

Multi-well spectrophotometer (plate reader)

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells for no-cell (blank) and vehicle-only controls.

-

Incubation: Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell adherence.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations to the appropriate wells. Add vehicle (e.g., DMSO) to control wells.

-

Exposure: Incubate the cells with the drug for the desired time period (e.g., 24, 48, or 72 hours).[10]

-

MTT Addition: Add 10-20 µL of MTT stock solution to each well.[10]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.[18]

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630-670 nm can be used to subtract background noise.[12]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the blank absorbance. Plot the results to determine the IC₅₀ value.

Caspase-3/7 Activity Assay (Fluorometric)

This assay quantifies the activity of key executioner caspases, providing a direct measure of apoptosis induction.

Materials:

-

Fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC or similar)

-

Caspase assay buffer

-

Cell lysis buffer

-

Opaque-walled 96-well plates (white or black)

-

Fluorometric plate reader

Methodology:

-

Cell Culture and Treatment: Culture and treat cells with this compound as described in the cell viability assay (Steps 1-4). Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent or a similar reagent by mixing the caspase substrate with the assay buffer according to the manufacturer's instructions. Allow it to equilibrate to room temperature.[2]

-

Assay Initiation (Homogeneous "Add-Mix-Measure" Protocol): a. Remove the assay plate from the incubator and allow it to equilibrate to room temperature. b. Add a volume of the prepared caspase reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL reagent to 100 µL of cells/medium).[11] c. Mix briefly on a plate shaker at low speed.

-

Incubation: Incubate the plate at room temperature for 30 minutes to 3 hours, protected from light. The optimal incubation time may need to be determined empirically.[2]

-

Fluorescence Measurement: Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 370/450 nm for AMC-based substrates).[19]

-

Data Analysis: The fluorescence intensity is directly proportional to the amount of caspase-3/7 activity. Express the results as fold-change over the vehicle-treated control.

BH3 Profiling (Flow Cytometry-Based)

BH3 profiling is a functional assay that measures a cell's proximity to the apoptotic threshold ("priming") by assessing mitochondrial response to a panel of BH3 peptides.

Materials:

-

BH3 peptides (e.g., BIM, BAD, PUMA, MS1, HRK) dissolved in DMSO

-

Mannitol Experimental Buffer (MEB)

-

Digitonin (permeabilizing agent)

-

Fixation and permeabilization buffers (e.g., for intracellular staining)

-

Anti-Cytochrome c antibody conjugated to a fluorophore

-

Flow cytometer

Methodology:

-

Cell Preparation: Harvest and wash cells, then resuspend them in MEB.

-

Digitonin Titration: Determine the optimal concentration of digitonin that permeabilizes the plasma membrane without disrupting the mitochondrial outer membrane for your specific cell type.[1]

-

Peptide Treatment: a. Aliquot cell suspensions into a 96-well plate. b. Add the panel of BH3 peptides at predetermined concentrations to the wells. Include a DMSO vehicle control (negative) and a potent activator like alamethicin (positive control). c. Add the optimized concentration of digitonin to all wells to permeabilize the cells and allow peptide entry.

-

Incubation: Incubate the plate for 30-60 minutes at room temperature to allow for peptide-induced MOMP.

-

Fixation: Fix the cells by adding formaldehyde to each well.

-

Intracellular Staining: Permeabilize the cells further (e.g., with methanol) and stain with an anti-cytochrome c antibody.

-

Flow Cytometry: Acquire data on a flow cytometer. The percentage of cells that have lost cytochrome c staining is the readout for mitochondrial outer membrane permeabilization.[20]

-

Data Analysis: Calculate the percentage of cytochrome c release for each peptide treatment relative to the positive and negative controls. The response pattern reveals the cell's dependence on specific anti-apoptotic proteins (e.g., high response to MS1 peptide indicates MCL-1 dependence).

References

- 1. Conducting Dynamic BH3 Profiling Adapted From Letai Lab [protocols.io]

- 2. ulab360.com [ulab360.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. content.sph.harvard.edu [content.sph.harvard.edu]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Rationale for Combining the BCL2 Inhibitor this compound with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy and Biological Correlates of Response in a Phase 2 Study of this compound Monotherapy in Patients with Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ubpbio.com [ubpbio.com]

- 9. texaschildrens.org [texaschildrens.org]

- 10. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]

- 11. promega.com [promega.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. ashpublications.org [ashpublications.org]

- 14. researchgate.net [researchgate.net]

- 15. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to this compound | Hematology, Transfusion and Cell Therapy [htct.com.br]

- 16. targetedonc.com [targetedonc.com]

- 17. onclive.com [onclive.com]

- 18. researchhub.com [researchhub.com]

- 19. content.abcam.com [content.abcam.com]

- 20. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Targeted Killer: An In-depth Technical Guide to the Discovery and Development of Venetoclax (ABT-199)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Venetoclax (ABT-199), a first-in-class B-cell lymphoma 2 (BCL-2) selective inhibitor, represents a paradigm shift in the treatment of several hematologic malignancies. Its development, rooted in a deep understanding of the intrinsic apoptosis pathway, showcases a successful translation of basic science into a potent therapeutic. This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development of this compound, with a focus on its mechanism of action, quantitative data from pivotal studies, and detailed experimental methodologies.

The Rationale for BCL-2 Inhibition: A Hijacked Survival Mechanism

In many cancers, particularly hematologic malignancies like Chronic Lymphocytic Leukemia (CLL) and Acute Myeloid Leukemia (AML), cancer cells evade programmed cell death, or apoptosis, by overexpressing anti-apoptotic proteins of the BCL-2 family.[1][2] BCL-2 sequesters pro-apoptotic proteins, such as BIM, preventing the activation of BAX and BAK, which are essential for mitochondrial outer membrane permeabilization and the subsequent cascade of events leading to cell death.[3][4] This disruption of the apoptotic machinery is a key driver of tumorigenesis and chemoresistance.[5] The therapeutic strategy, therefore, was to develop a small molecule that could mimic the action of the natural antagonists of BCL-2, the BH3-only proteins, thereby liberating the pro-apoptotic factors and restoring the cell's ability to undergo apoptosis.[3]

From Fragment to Potent Inhibitor: The Discovery of this compound

The journey to this compound began with the development of earlier, less selective BCL-2 family inhibitors, such as navitoclax (ABT-263). While navitoclax showed clinical activity, its inhibition of BCL-xL, a protein crucial for platelet survival, led to dose-limiting thrombocytopenia.[6] This challenge spurred the development of a BCL-2 selective inhibitor.

The discovery of this compound was a triumph of structure-based drug design and fragment-based screening.[7] Researchers at Abbott (now AbbVie) utilized nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to identify and optimize small chemical fragments that could bind to the BH3-binding groove of BCL-2.[7] Through iterative medicinal chemistry efforts, these fragments were linked and modified to create a molecule with high affinity and selectivity for BCL-2, while minimizing its interaction with BCL-xL.[7] This meticulous process ultimately yielded ABT-199, later named this compound.

Preclinical Profile: Potency, Selectivity, and On-Target Activity

Preclinical studies demonstrated the potent and selective activity of this compound.

Binding Affinity and Selectivity

Binding affinity studies confirmed this compound's high affinity for BCL-2 and its significantly lower affinity for other BCL-2 family members, explaining its favorable safety profile with respect to thrombocytopenia.

| Protein | Binding Affinity (Ki) | Selectivity vs. BCL-2 |

| BCL-2 | <0.01 nM[8][9] | - |

| BCL-xL | 48 nM[8] | >4800-fold[8] |

| BCL-w | 245 nM[8] | >24500-fold[8] |

| MCL-1 | >444 nM[8] | >44400-fold[8] |

In Vitro Efficacy in Hematological Cancer Cell Lines

This compound demonstrated potent cytotoxic activity across a range of hematological cancer cell lines, with IC50 values in the nanomolar range for BCL-2-dependent lines.

| Cell Line | Cancer Type | IC50 (nM) |

| RS4;11 | Acute Lymphoblastic Leukemia | 8[8] |

| MOLM-13 | Acute Myeloid Leukemia | 200[10] |

| HL-60 | Acute Myeloid Leukemia | 1600[10] |

| OCI-AML3 | Acute Myeloid Leukemia | 600[10] |

| MV4-11 | Acute Myeloid Leukemia | <1000[11] |

| THP-1 | Acute Myeloid Leukemia | >1000[11] |

Clinical Development: From Promising Preclinical Data to Landmark Approvals

The robust preclinical data paved the way for an extensive clinical development program that has established this compound as a cornerstone therapy for various hematological malignancies.

Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL)

This phase 3 trial evaluated this compound in combination with rituximab (VenR) versus bendamustine plus rituximab (BR) in patients with relapsed or refractory CLL. The final 7-year follow-up demonstrated a significant and sustained progression-free survival (PFS) and overall survival (OS) benefit for the VenR arm.[12]

| Endpoint | This compound + Rituximab (VenR) | Bendamustine + Rituximab (BR) | Hazard Ratio (95% CI) | p-value |

| Median PFS | 54.7 months[12] | 17.0 months[12] | 0.23 (0.18-0.29)[13] | <0.0001[13] |

| 7-Year PFS Rate | 23.0%[12] | Not Evaluable | - | - |

| 7-Year OS Rate | 69.6%[12] | 51.0%[12] | 0.53[13] | - |

| Overall Response Rate (ORR) | 93.3%[14] | 67.7%[14] | - | - |

| Complete Response (CR/CRi) | 26.8%[14] | 8.2%[14] | - | - |

This phase 3 trial investigated fixed-duration this compound plus obinutuzumab (Ven-Obi) compared to chlorambucil plus obinutuzumab (Clb-Obi) in treatment-naïve CLL patients with comorbidities. The 6-year follow-up confirmed a lasting PFS benefit for the this compound combination.[1][15]

| Endpoint | This compound + Obinutuzumab (Ven-Obi) | Chlorambucil + Obinutuzumab (Clb-Obi) | Hazard Ratio (95% CI) | p-value |

| Median PFS | 76.2 months[15] | 36.4 months[15] | 0.40 (0.31-0.52)[15] | <0.0001[15] |

| 6-Year PFS Rate | Not Reported | Not Reported | - | - |

| 6-Year OS Rate | 78.7%[15] | 69.2%[15] | 0.69 (0.48-1.01)[15] | 0.052[15] |

| Overall Response Rate (ORR) | 85%[16] | 71%[16] | - | 0.0007[16] |

Acute Myeloid Leukemia (AML)

This phase 3 trial evaluated this compound in combination with azacitidine versus azacitidine alone in treatment-naïve AML patients ineligible for intensive chemotherapy. The final analysis with a median follow-up of 43.2 months demonstrated a significant OS benefit.[17][18]

| Endpoint | This compound + Azacitidine | Azacitidine + Placebo | Hazard Ratio (95% CI) | p-value |

| Median OS | 14.7 months[17][18] | 9.6 months[17][18] | 0.58 (0.47-0.72)[17] | <0.001[17] |

| 24-Month OS Rate | 37.5%[17] | 16.9%[17] | - | - |

| CR + CRi Rate | 66.4%[19] | 28.3%[19] | - | <0.001[19] |

Key Experimental Protocols

BH3 Profiling

BH3 profiling is a functional assay used to assess the mitochondrial apoptotic priming of cells, essentially determining their dependence on specific anti-apoptotic BCL-2 family proteins.

Principle: Permeabilized cells are exposed to a panel of synthetic BH3 peptides derived from pro-apoptotic proteins. These peptides selectively antagonize different anti-apoptotic BCL-2 family members. The release of cytochrome c from the mitochondria upon peptide exposure is measured, indicating the cell's reliance on the targeted anti-apoptotic protein for survival.

Simplified Protocol:

-

Isolate and prepare a single-cell suspension of the cells of interest.

-

Permeabilize the cells using a mild detergent like digitonin to allow entry of the BH3 peptides.

-

Incubate the permeabilized cells with a panel of BH3 peptides (e.g., BIM, BAD, NOXA) at various concentrations.

-

Stain the cells with antibodies against cytochrome c and a mitochondrial marker.

-

Analyze the cells by flow cytometry to quantify the percentage of cells that have released cytochrome c in response to each peptide.

Annexin V Apoptosis Assay

The Annexin V assay is a standard method for detecting early-stage apoptosis.

Principle: In healthy cells, phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC). When incubated with cells, fluorescently labeled Annexin V binds to the exposed PS on apoptotic cells. Propidium iodide (PI), a fluorescent DNA intercalator, is used as a counterstain to differentiate early apoptotic (Annexin V-positive, PI-negative) from late apoptotic or necrotic cells (Annexin V-positive, PI-positive).

Simplified Protocol:

-

Culture and treat cells with the compound of interest (e.g., this compound).

-

Harvest the cells and wash with a suitable buffer.

-

Resuspend the cells in Annexin V binding buffer.

-

Add fluorescently labeled Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark.

-

Analyze the stained cells by flow cytometry to quantify the populations of live, early apoptotic, and late apoptotic/necrotic cells.

Visualizing the Science: Diagrams and Workflows

BCL-2 Signaling Pathway and this compound Mechanism of Action

Caption: this compound inhibits BCL-2, leading to apoptosis.

Fragment-Based Drug Discovery Workflow for this compound

Caption: The workflow from fragment screening to this compound.

Experimental Workflow for BH3 Profiling

Caption: A simplified workflow for a BH3 profiling experiment.

Conclusion

The discovery and development of this compound is a landmark achievement in targeted cancer therapy. By selectively inhibiting BCL-2, this compound effectively restores the apoptotic potential of cancer cells, leading to profound and durable responses in patients with various hematologic malignancies. This technical guide has provided an in-depth overview of the scientific journey of this compound, from its rational design to its clinical validation. The continued exploration of this compound in new combinations and indications holds the promise of further improving outcomes for patients with cancer.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Clinical Trial: NCT02993523 - My Cancer Genome [mycancergenome.org]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. JoVE | Peer Reviewed Scientific Video Journal - Methods and Protocols [app.jove.com]

- 6. Pharmacokinetics and Exposure-Response Analysis of this compound + Obinutuzumab in Chronic Lymphocytic Leukemia: Phase 1b Study and Phase 3 CLL14 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Preparing Samples for Crystallization of Bcl-2 Family Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Study of this compound in Combination With Azacitidine Versus Azacitidine in Treatment Naïve Participants With Acute Myeloid Leukemia Who Are Ineligible for Standard Induction Therapy [clin.larvol.com]

- 10. BH3 profiling as pharmacodynamic biomarker for the activity of BH3 mimetics | Haematologica [haematologica.org]

- 11. researchgate.net [researchgate.net]

- 12. thno.org [thno.org]

- 13. cda-amc.ca [cda-amc.ca]

- 14. Facebook [cancer.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. ashpublications.org [ashpublications.org]

- 17. Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Study to Evaluate the Benefit of this compound Plus Rituximab Compared With Bendamustine Plus Rituximab in Participants With Relapsed or Refractory Chronic Lymphocytic Leukemia (CLL) [clin.larvol.com]

- 19. news.abbvie.com [news.abbvie.com]

Venetoclax: A Deep Dive into its Molecular Targets and Interactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Venetoclax (ABT-199) represents a paradigm shift in cancer therapy, being a first-in-class B-cell lymphoma 2 (BCL-2) selective inhibitor.[1] Its development is rooted in the understanding that many hematological malignancies are dependent on the anti-apoptotic protein BCL-2 for their survival. This guide provides a comprehensive technical overview of this compound's mechanism of action, its precise molecular targets, the intricate details of its molecular interactions, and the experimental methodologies used to elucidate these characteristics.

Core Mechanism of Action: Restoring Apoptosis

This compound is a potent and selective oral small-molecule inhibitor of the anti-apoptotic protein BCL-2.[2] In many cancer cells, particularly those of lymphoid origin, BCL-2 is overexpressed, sequestering pro-apoptotic proteins and preventing programmed cell death (apoptosis).[3] this compound functions as a BH3 mimetic, mimicking the BH3 domain of pro-apoptotic proteins.[4] It binds with high affinity to the BH3-binding groove of BCL-2, displacing pro-apoptotic proteins like BIM. This liberation of pro-apoptotic proteins allows for the activation of BAX and BAK, which then oligomerize in the mitochondrial outer membrane, leading to the release of cytochrome c and other pro-apoptotic factors, ultimately triggering the caspase cascade and apoptosis.[2][4]

Quantitative Analysis of Molecular Interactions

The efficacy and selectivity of this compound are defined by its binding affinity to BCL-2 family proteins. The following tables summarize key quantitative data from various studies.

Table 1: this compound Binding Affinity for BCL-2 Family Proteins

| Target Protein | Binding Affinity (K_i) | Reference |

| BCL-2 | <0.01 nM | [5] |

| BCL-XL | 48 nM | [5] |

| BCL-w | 22 nM | [5] |

| MCL-1 | >4400 nM | [5] |

Note: K_i values represent the inhibition constant, with lower values indicating stronger binding affinity.

Table 2: this compound IC50 Values in Various Cell Lines

| Cell Line | Cancer Type | IC50 | Reference |

| RS4;11 | Acute Lymphoblastic Leukemia | 8 nM | [5] |

| MOLT-4 | Acute Lymphoblastic Leukemia | 5 nM | [5] |

| HBL-1 | Diffuse Large B-cell Lymphoma | 4 nM | [5] |

| DoHH-2 | Follicular Lymphoma | 3 nM | [5] |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathways and Molecular Interactions

This compound's primary effect is the reactivation of the intrinsic apoptotic pathway. The key molecular interactions and the subsequent signaling cascade are depicted below.

Caption: this compound-induced apoptotic signaling pathway.

The crystal structure of this compound in complex with BCL-2 reveals the precise molecular interactions. Key residues in the BH3-binding groove of BCL-2, such as Phe104, Asp103, and Gly101, are crucial for this interaction.[6][7] Mutations in these residues, particularly G101V, have been identified as a mechanism of acquired resistance to this compound.[6]

Experimental Protocols

The characterization of this compound's activity and molecular interactions relies on a suite of specialized experimental techniques.

BH3 Profiling

This assay assesses the mitochondrial priming for apoptosis.

Methodology:

-

Cell Permeabilization: Cells are permeabilized with a mild detergent like digitonin to allow the entry of BH3 peptides while keeping mitochondrial membranes intact.

-

Peptide Incubation: The permeabilized cells are exposed to a panel of synthetic BH3 peptides derived from various BCL-2 family members (e.g., BIM, BAD, NOXA).

-

Mitochondrial Outer Membrane Permeabilization (MOMP) Assessment: MOMP is measured by detecting the release of cytochrome c from the mitochondria or by using fluorescent dyes sensitive to changes in mitochondrial membrane potential.

-

Data Analysis: The degree of MOMP induced by each BH3 peptide provides a "BH3 profile" of the cell, indicating its dependence on specific anti-apoptotic proteins and its proximity to the apoptotic threshold.

Caption: Experimental workflow for BH3 profiling.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate the disruption of protein-protein interactions by this compound.

Methodology:

-

Cell Lysis: Cells are treated with this compound or a vehicle control and then lysed under non-denaturing conditions to preserve protein complexes.

-

Immunoprecipitation: An antibody specific to BCL-2 is added to the cell lysate and incubated to form antibody-protein complexes.

-

Complex Capture: Protein A/G beads are added to bind to the antibody-protein complexes, allowing for their precipitation.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. Western blotting is then performed using antibodies against BCL-2 and its interacting partners (e.g., BIM) to assess the association between these proteins in the presence and absence of this compound.

Caption: Co-immunoprecipitation workflow to study protein interactions.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of the interaction between this compound and BCL-2 in real-time.

Methodology:

-

Immobilization: Recombinant BCL-2 protein is immobilized on a sensor chip.

-

Analyte Injection: A solution containing this compound at various concentrations is flowed over the sensor surface.

-

Signal Detection: The binding of this compound to BCL-2 causes a change in the refractive index at the sensor surface, which is detected as a response in real-time.

-

Data Analysis: The association (k_on) and dissociation (k_off) rate constants are determined from the sensorgram, and the equilibrium dissociation constant (K_D) is calculated (K_D = k_off / k_on).

Fluorescence Polarization (FP) Assay

FP is a solution-based technique used to measure the binding affinity of this compound to BCL-2.

Methodology:

-

Probe Incubation: A fluorescently labeled BH3 peptide (the probe) is incubated with recombinant BCL-2, resulting in a high polarization signal due to the slower tumbling of the larger complex.

-

Competitive Binding: this compound is added at increasing concentrations, which competes with the fluorescent probe for binding to BCL-2.

-

Signal Measurement: The displacement of the fluorescent probe by this compound leads to a decrease in the fluorescence polarization signal.

-

Data Analysis: The concentration of this compound required to displace 50% of the bound probe (IC50) is determined, from which the inhibition constant (K_i) can be calculated.

Conclusion

This compound has revolutionized the treatment of certain hematological malignancies by specifically targeting the BCL-2-mediated survival pathway. Its high affinity and selectivity for BCL-2 underscore the power of structure-based drug design. A thorough understanding of its molecular interactions, underpinned by the quantitative data and experimental methodologies detailed in this guide, is crucial for its effective clinical use, the development of rational combination therapies, and the design of next-generation BCL-2 family inhibitors to overcome resistance.

References

- 1. The BCL2 selective inhibitor this compound induces rapid onset apoptosis of CLL cells in patients via a TP53-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Expression Profile of BCL-2, BCL-XL, and MCL-1 Predicts Pharmacological Response to the BCL-2 Selective Antagonist this compound in Multiple Myeloma Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structures of BCL-2 in complex with this compound reveal the molecular basis of resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

Venetoclax and Its Role in Mitochondrial Outer Membrane Permeabilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Venetoclax, a potent and selective B-cell lymphoma 2 (BCL-2) inhibitor, has revolutionized the treatment of several hematologic malignancies. Its primary mechanism of action converges on the intrinsic pathway of apoptosis, specifically by inducing mitochondrial outer membrane permeabilization (MOMP). This technical guide provides an in-depth exploration of the molecular interactions and cellular consequences of this compound's effect on mitochondria. It is intended to serve as a comprehensive resource, detailing the signaling cascades, presenting key quantitative data, outlining experimental methodologies, and visualizing the complex processes involved.

Introduction: The Central Role of BCL-2 and Mitochondrial Apoptosis

The BCL-2 family of proteins are critical regulators of the intrinsic, or mitochondrial, pathway of apoptosis.[1] This family is comprised of pro-apoptotic members (e.g., BAX, BAK, BIM, BID, PUMA) and anti-apoptotic members (e.g., BCL-2, BCL-xL, MCL-1).[1][2] In healthy cells, anti-apoptotic proteins like BCL-2 sequester pro-apoptotic "BH3-only" proteins (e.g., BIM) and prevent the activation of the effector proteins BAX and BAK.[3][4] This sequestration maintains the integrity of the mitochondrial outer membrane.

In many cancers, particularly hematologic malignancies, the overexpression of BCL-2 is a key survival mechanism, effectively blocking the apoptotic process and contributing to chemoresistance.[3][5] this compound is a BH3 mimetic, a small molecule designed to mimic the action of BH3-only proteins.[3][4] It selectively binds to the BH3-binding groove of BCL-2 with high affinity, disrupting the BCL-2/BIM interaction.[3][6]

Mechanism of Action: this compound-Induced MOMP

The binding of this compound to BCL-2 is the initiating event in a signaling cascade that culminates in MOMP. This process can be summarized in the following key steps:

-

Displacement of Pro-Apoptotic Proteins: this compound competitively binds to the hydrophobic groove of BCL-2, displacing pro-apoptotic BH3-only proteins, most notably BIM.[3][6][7]

-

Activation of BAX and BAK: The liberated BIM is then free to directly activate the pro-apoptotic effector proteins BAX and BAK.[3][4][6]

-

Oligomerization and Pore Formation: Activated BAX and BAK undergo a conformational change, leading to their homo-oligomerization and insertion into the mitochondrial outer membrane.[3][4] These oligomers form pores, leading to Mitochondrial Outer Membrane Permeabilization (MOMP).[3][6]

-

Release of Apoptogenic Factors: MOMP results in the release of proteins from the mitochondrial intermembrane space into the cytosol. A key protein released is cytochrome c.[3][7][8]

-

Caspase Activation and Apoptosis: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to the dismantling of the cell through apoptosis.[7][8]

References

- 1. The BCL2 selective inhibitor this compound induces rapid onset apoptosis of CLL cells in patients via a TP53-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. researchgate.net [researchgate.net]

- 4. Pathways and mechanisms of this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. google.com [google.com]

- 6. Mechanisms of action of the BCL-2 inhibitor this compound in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound in Acute Myeloid Leukemia: Molecular Basis, Evidences for Preclinical and Clinical Efficacy and Strategies to Target Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Studies of Venetoclax in Chronic Lymphocytic Leukemia: A Technical Guide

Abstract

Venetoclax, a first-in-class B-cell lymphoma-2 (BCL-2) inhibitor, has revolutionized the treatment landscape for chronic lymphocytic leukemia (CLL). Its development was underpinned by a deep understanding of the molecular pathogenesis of CLL, particularly its dependence on the anti-apoptotic protein BCL-2 for survival. This technical guide provides an in-depth overview of the foundational preclinical and clinical studies that established the mechanism of action, efficacy, and safety of this compound in CLL. We detail the core signaling pathways, summarize quantitative data from pivotal clinical trials in structured tables, and outline key experimental and clinical management protocols. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the core data that supports the clinical use of this compound.

Introduction to this compound and its Target

Chronic lymphocytic leukemia (CLL) is characterized by the progressive accumulation of mature but dysfunctional B lymphocytes. A key hallmark of CLL cells is their ability to evade programmed cell death, or apoptosis.[1] This survival advantage is largely driven by the overexpression of BCL-2, an anti-apoptotic protein that sequesters pro-apoptotic proteins, thereby preventing the initiation of the mitochondrial apoptosis pathway.[1][2] this compound (formerly ABT-199) was engineered as a potent and selective small-molecule inhibitor of BCL-2.[3] It acts as a "BH3-mimetic," mimicking the function of pro-apoptotic BH3-only proteins to restore the natural process of apoptosis in cancer cells.[1][3]

Mechanism of Action: Restoring Apoptosis

The BCL-2 family of proteins are central regulators of the intrinsic mitochondrial pathway of apoptosis. Their interactions determine cell fate. In CLL cells, the balance is tipped towards survival due to high levels of BCL-2.

This compound selectively binds with high affinity to the BH3-binding groove of the BCL-2 protein.[2] This action displaces pro-apoptotic proteins, such as BIM, which are normally sequestered by BCL-2.[2][4] Once liberated, these pro-apoptotic activators can directly engage and activate the effector proteins BAX and BAK. Activated BAX/BAK oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[2] This critical event results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, which in turn activate a cascade of caspases that execute the final stages of apoptosis, leading to cell death.[2] This mechanism is notably independent of the TP53 tumor suppressor pathway, explaining this compound's efficacy in patients with high-risk del(17p) or TP53 mutations.

Foundational Preclinical Evidence

BH3 Profiling: A Predictive Biomarker

A key preclinical tool that proved instrumental in understanding the sensitivity of cancer cells to BCL-2 inhibition is BH3 profiling.[5] This functional assay measures a cell's proximity to the apoptotic threshold, a state known as "mitochondrial priming."[6] The technique involves exposing permeabilized cells to a panel of BH3 peptides that selectively engage different anti-apoptotic BCL-2 family members.[5][7] The degree of mitochondrial outer membrane permeabilization in response to these peptides reveals the specific anti-apoptotic proteins the cell relies on for survival.[8] Early studies demonstrated that CLL cells are highly "primed" for apoptosis and dependent on BCL-2, predicting a strong response to a selective inhibitor like this compound.[5]

Pivotal Clinical Trials

The clinical development of this compound was marked by a series of landmark trials that established its efficacy and safety profile.

Phase I (M12-175): First-in-Human Proof of Concept

The first-in-human, dose-escalation study (M12-175) enrolled 116 patients with relapsed/refractory (R/R) CLL.[9] The study demonstrated remarkable activity even in a heavily pretreated population, with an overall response rate (ORR) of 79%, including 20% of patients achieving a complete remission (CR).[9][10] Critically, this trial identified tumor lysis syndrome (TLS) as a significant risk due to the rapid and potent induction of apoptosis.[10] This finding led to the implementation of a gradual dose ramp-up schedule and robust prophylaxis measures in all subsequent trials.[10]

Phase II (M13-982): Efficacy in High-Risk CLL

This pivotal, single-arm Phase II study enrolled 158 patients with R/R CLL specifically harboring the high-risk 17p deletion (del(17p)).[11][12] The trial met its primary endpoint, demonstrating an ORR of 77%.[12] With long-term follow-up, the median progression-free survival (PFS) was 28.2 months, and the median overall survival (OS) was 62.5 months.[12][13] These robust and durable responses in a patient population with historically poor outcomes led to the accelerated FDA approval of this compound.[14]

Phase III Confirmatory Trials

Two major Phase III randomized trials, MURANO and CLL14, cemented the role of this compound-based combinations as a standard of care in both relapsed and frontline settings.

MURANO (NCT02005471): This trial compared a fixed, 2-year duration of this compound plus rituximab (VenR) against 6 months of bendamustine plus rituximab (BR) in 389 patients with R/R CLL.[15][16] VenR demonstrated superior efficacy across all key endpoints.

Table 1: Key Efficacy Outcomes from the MURANO Trial

| Endpoint | This compound + Rituximab (VenR) | Bendamustine + Rituximab (BR) | Hazard Ratio (95% CI) / p-value |

|---|---|---|---|

| Median PFS | 53.6 months[16] | 17.0 months[16] | HR: 0.17 (0.11-0.25); p<0.001 |

| 5-Year PFS Rate | 23.0%[15] | Not Reported | N/A |

| 5-Year OS Rate | 82.1%[16] | 62.2%[16] | HR: 0.40 (0.26-0.62)[13] |

| Overall Response Rate (ORR) | 93.3% | 67.7% | p<0.001 |

| uMRD in Peripheral Blood | 83.5% | 23.1% | p<0.001 |

(PFS: Progression-Free Survival; OS: Overall Survival; uMRD: undetectable Minimal Residual Disease)

CLL14 (NCT02242942): This trial evaluated a fixed, 1-year duration of this compound plus obinutuzumab (VenG) versus chlorambucil plus obinutuzumab (ClbG) in 432 treatment-naïve patients with coexisting medical conditions.[17][18] The VenG combination showed a significant and sustained benefit.

Table 2: Key Efficacy Outcomes from the CLL14 Trial

| Endpoint | This compound + Obinutuzumab (VenG) | Chlorambucil + Obinutuzumab (ClbG) | Hazard Ratio (95% CI) / p-value |

|---|---|---|---|

| Median PFS | 76.2 months[18] | 36.4 months[18] | HR: 0.40 (0.31-0.52); p<0.0001[18] |

| 6-Year OS Rate | 78.7%[18] | 69.2%[18] | HR: 0.69 (0.48-1.01)[18] |

| uMRD Rate (End of Treatment) | 76%[19] | 35%[19] | p<0.001 |

| Complete Remission Rate | 49.5%[20] | 23.1%[20] | p<0.001 |

(PFS: Progression-Free Survival; OS: Overall Survival; uMRD: undetectable Minimal Residual Disease)

Key Experimental and Clinical Protocols

This compound Dose Ramp-Up Protocol

To mitigate the risk of TLS, a 5-week dose ramp-up schedule is mandatory for all patients with CLL.[21][22] This allows for gradual tumor debulking, reducing the massive, rapid cell lysis that can occur with a full therapeutic dose at initiation.[22]

Tumor Lysis Syndrome (TLS) Management Protocol

Effective TLS management is critical for patient safety. The protocol involves risk stratification based on tumor burden and renal function, followed by appropriate prophylaxis and intensive monitoring.[23][24]

BH3 Profiling Methodology (Conceptual)

While specific laboratory protocols vary, the core principles of BH3 profiling to assess mitochondrial priming are consistent.

-

Cell Preparation: Isolate primary CLL cells from patient peripheral blood or bone marrow.[8]

-

Permeabilization: Treat cells with a mild detergent like digitonin to selectively permeabilize the plasma membrane while leaving mitochondrial membranes intact.[7][25]

-

Peptide Exposure: Aliquot the permeabilized cells into a multi-well plate containing a panel of synthetic BH3 peptides (e.g., BIM, BAD, NOXA) or BH3-mimetic drugs at various concentrations.[8][25]

-

MOMP Measurement: Quantify the extent of mitochondrial outer membrane permeabilization. This is commonly done by measuring the release of cytochrome c via flow cytometry or ELISA, or by assessing the loss of mitochondrial membrane potential using dyes like JC-1.[5][6]

-

Data Analysis: The pattern of MOMP induced by specific peptides reveals the cell's dependencies on particular anti-apoptotic proteins (e.g., high MOMP with BAD peptide indicates BCL-2 dependence).[5]

Mechanisms of Resistance

Despite high initial response rates, resistance to this compound can develop. Foundational research has identified several mechanisms:

-

On-Target Mutations: Acquired mutations in the BH3-binding groove of the BCL-2 protein itself, such as the G101V mutation, can reduce the binding affinity of this compound, rendering it less effective.

-

Upregulation of Other Anti-Apoptotic Proteins: Cancer cells can circumvent the BCL-2 blockade by upregulating other anti-apoptotic proteins, primarily MCL-1 and BCL-XL. These proteins can sequester the pro-apoptotic activators freed by this compound, thereby preventing apoptosis.

-

Downstream Effector Mutations: Mutations in downstream pro-apoptotic effector proteins like BAX can also confer resistance by preventing the execution of apoptosis even after BCL-2 is inhibited.[26]

Conclusion

The foundational studies of this compound in CLL represent a triumph of translational medicine, moving from a deep understanding of disease biology to the rational design of a highly effective targeted therapy. Preclinical work, particularly the use of BH3 profiling, successfully identified CLL as a prime candidate for BCL-2 inhibition. A series of meticulously designed clinical trials, from the first-in-human M12-175 study to the practice-changing Phase III MURANO and CLL14 trials, have firmly established this compound-based regimens as a cornerstone of CLL therapy. These studies not only demonstrated profound efficacy, even in the highest-risk patients, but also proactively identified and developed management strategies for critical toxicities like TLS. The data and protocols summarized herein form the essential evidence base for this important therapeutic agent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. droracle.ai [droracle.ai]

- 4. VENCLEXTA® (this compound tablets) | Mechanism Of Action [venclextahcp.com]

- 5. BH3 profiling – measuring integrated function of the mitochondrial apoptotic pathway to predict cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. content.sph.harvard.edu [content.sph.harvard.edu]

- 7. labs.dana-farber.org [labs.dana-farber.org]

- 8. BCL-2 dependence is a favorable predictive marker of response to therapy for chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The expanding role of this compound in chronic lymphocytic leukemia and small lymphocytic lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phase I First-in-Human Study of this compound in Patients With Relapsed or Refractory Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. Six-year follow-up and subgroup analyses of a phase 2 trial of this compound for del(17p) chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. abbvie.com [abbvie.com]

- 14. Roche reports this compound’s Phase II trial results for CLL - Clinical Trials Arena [clinicaltrialsarena.com]

- 15. The MURANO study: final analysis and retreatment/crossover substudy results of VenR for patients with relapsed/refractory CLL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Enduring undetectable MRD and updated outcomes in relapsed/refractory CLL after fixed-duration this compound-rituximab - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. CLL14 Long-Term Results of Fixed-Duration this compound Plus Obinutuzumab in Elderly Patients With CLL - The ASCO Post [ascopost.com]

- 18. This compound-obinutuzumab for previously untreated chronic lymphocytic leukemia: 6-year results of the randomized phase 3 CLL14 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. onclive.com [onclive.com]

- 20. VENCLEXTA® (this compound tablets) | 5-year efficacy results for CLL [venclextahcp.com]

- 21. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]

- 22. Practical management of tumour lysis syndrome in this compound‐treated patients with chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 23. performanceandimprovement.nhs.wales [performanceandimprovement.nhs.wales]

- 24. ashpublications.org [ashpublications.org]

- 25. Development of a robust BH3 drug toolkit for precision medicine in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

The BCL-2 Inhibitor Venetoclax: A Technical Guide to its Exploratory Research in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Venetoclax, a potent and selective B-cell lymphoma 2 (BCL-2) inhibitor, has revolutionized the treatment landscape for several hematological malignancies. Its mechanism of action, which involves restoring the intrinsic apoptotic pathway, holds significant promise for translation to solid tumors. However, the application of this compound in this domain is still in an exploratory phase, marked by a complex interplay of tumor-specific dependencies on anti-apoptotic proteins. This technical guide provides an in-depth overview of the core methodologies and preclinical data essential for researchers and drug development professionals investigating the potential of this compound in solid tumors. We consolidate key experimental protocols, present quantitative preclinical data in a structured format, and visualize critical biological pathways and experimental workflows to facilitate a comprehensive understanding of this promising therapeutic avenue.

Mechanism of Action: Targeting the Apoptotic Machinery

The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway. This family is composed of pro-apoptotic proteins (e.g., BAX, BAK, BIM, PUMA) and anti-apoptotic proteins (e.g., BCL-2, BCL-xL, MCL-1). In many cancer cells, overexpression of anti-apoptotic proteins sequesters pro-apoptotic proteins, preventing the activation of BAX and BAK and thereby inhibiting apoptosis.

This compound is a BH3-mimetic drug that selectively binds to the BH3 domain of the BCL-2 protein with high affinity.[1] This action displaces pro-apoptotic proteins like BIM, which are then free to activate BAX and BAK. The activation of BAX and BAK leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in programmed cell death.

dot

Caption: BCL-2 signaling pathway and this compound inhibition.

Preclinical Efficacy Data in Solid Tumors

The sensitivity of solid tumor cells to this compound is highly variable and often correlates with the expression levels of BCL-2 and the relative dependence on other anti-apoptotic proteins like BCL-xL and MCL-1. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Sensitivity of Solid Tumor Cell Lines to this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| KCNR | Neuroblastoma | ~0.1 | [2] |

| OCI-Ly1 | Lymphoma | 0.06 | [3] |

| ML-2 | Acute Myeloid Leukemia | 0.1 | [3] |

| MOLM-13 | Acute Myeloid Leukemia | 0.2 | [3] |

| OCI-AML3 | Acute Myeloid Leukemia | 0.6 | [3] |

| SKM-1 | Acute Myeloid Leukemia | 1.0 | [3] |

| HL-60 | Acute Myeloid Leukemia | 1.6 | [3] |

| PL-21 | Acute Myeloid Leukemia | >10 | [3] |

| MOLM-16 | Acute Myeloid Leukemia | >10 | [3] |

Table 2: In Vivo Efficacy of this compound in Solid Tumor Xenograft Models

| Xenograft Model | Cancer Type | Treatment | Outcome | Reference |

| KCNR | Neuroblastoma | 100 mg/kg/day this compound | Tumor growth inhibition | [2] |

| ALL-7 | Acute Lymphoblastic Leukemia | 100 mg/kg/day this compound (21 days) | Complete Remission, 27-day progression delay | [4] |

| DoHH-2 | Diffuse Large B-cell Lymphoma | This compound | Median survival of 26 days (vs. 16 days vehicle) | [5] |

| Toledo | Diffuse Large B-cell Lymphoma | This compound | Tumor growth inhibition | [5] |

| DMS-53 | Small Cell Lung Cancer | 100 mg/kg this compound (6 days/week) | Tumor regression | [6] |

| NCI-H82 | Small Cell Lung Cancer | 100 mg/kg this compound (6 days/week) | Unresponsive | [6] |

| CAL-1 | Blastic Plasmacytoid Dendritic Cell Neoplasm | 100 mg/kg/day this compound (5 days/week for 3 weeks) | Controlled tumor burden | [7] |

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in the evaluation of this compound. Below are detailed protocols for key assays.

Cell Viability (MTS/MTT) Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

-

Solid tumor cell lines

-

Complete cell culture medium

-

96-well clear flat-bottom plates

-

This compound (stock solution in DMSO)

-

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (for MTT)

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count cells, ensuring >90% viability.

-

Seed cells in a 96-well plate at a predetermined optimal density (typically 1x10⁴ to 1.5x10⁵ cells/well for solid tumor lines) in 100 µL of complete medium.[8]

-

Include wells with medium only for blank measurements.

-

Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.[8]

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO at the same concentration as the highest this compound dose).

-

Incubate for the desired treatment period (e.g., 72 hours).[8]

-

-

MTS/MTT Addition and Incubation:

-

Measurement:

-

For MTS: Measure the absorbance at 490 nm using a microplate reader.

-

For MTT: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other wells.

-

Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.

-

Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.

-

dot

References

- 1. researchgate.net [researchgate.net]

- 2. High efficacy of the BCL-2 inhibitor ABT199 (this compound) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound responses of pediatric ALL xenografts reveal sensitivity of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound response is enhanced by selective inhibitor of nuclear export compounds in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. This compound in the Therapeutic Strategy for BPDCN Management - PMC [pmc.ncbi.nlm.nih.gov]

- 8. texaschildrens.org [texaschildrens.org]

The BH3 Mimetic Properties of Venetoclax: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venetoclax (formerly ABT-199) is a first-in-class, orally bioavailable small molecule that functions as a potent and selective B-cell lymphoma 2 (BCL-2) inhibitor.[1] As a BH3 mimetic, this compound mimics the action of pro-apoptotic BH3-only proteins, a subclass of the BCL-2 family.[2] It binds with high affinity to the BH3-binding groove of the anti-apoptotic BCL-2 protein, thereby liberating pro-apoptotic proteins that are sequestered by BCL-2.[3][4] This action ultimately leads to the activation of the intrinsic apoptosis pathway and programmed cell death in cancer cells that are dependent on BCL-2 for survival.[2] This guide provides an in-depth technical overview of the BH3 mimetic properties of this compound, including its mechanism of action, binding affinities, and the experimental protocols used for its characterization.

Core Mechanism of Action: Restoring Apoptosis

The BCL-2 family of proteins are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis.[5] This family includes pro-apoptotic members (e.g., BAX, BAK, BIM, PUMA, NOXA) and anti-apoptotic members (e.g., BCL-2, BCL-xL, MCL-1, BCL-w, and BFL-1/A1). In many hematological malignancies, the overexpression of anti-apoptotic proteins like BCL-2 allows cancer cells to evade apoptosis.[3]

This compound selectively binds to the hydrophobic groove of BCL-2, displacing pro-apoptotic BH3-only proteins such as BIM.[2][6] Once liberated, these activator proteins can directly activate the pro-apoptotic effector proteins BAX and BAK.[7] Activated BAX and BAK then oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[2] This event is a critical point-of-no-return in the apoptotic cascade, resulting in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm.[7] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9 and the downstream executioner caspases (e.g., caspase-3), culminating in the dismantling of the cell.[7]

Quantitative Data: Binding Affinities and Cellular Potency

The high selectivity of this compound for BCL-2 over other anti-apoptotic family members, particularly BCL-xL, is a key feature that mitigates the on-target thrombocytopenia associated with earlier-generation, less selective BH3 mimetics like navitoclax.[8] The following tables summarize the binding affinities (Ki) of this compound for various BCL-2 family proteins and its cytotoxic potency (IC50/EC50) in different cancer cell lines.

| BCL-2 Family Protein | This compound Binding Affinity (Ki) | Reference(s) |

| BCL-2 | <0.01 nM - 0.018 nM | [8] |

| BCL-xL | 48 nM | [8] |

| BCL-w | 245 nM | [8] |

| MCL-1 | >444 nM | [8] |

| Cell Line | Cancer Type | This compound IC50/EC50 | Reference(s) |

| OCI-Ly1 | Diffuse Large B-cell Lymphoma | 60 nM | [9] |

| ML-2 | Acute Myeloid Leukemia | 100 nM | [9] |

| MOLM-13 | Acute Myeloid Leukemia | 200 nM | [9] |